Chloroacetylenic Permethrin

Analytical Chemistry Pharmaceutical Quality Control Chromatographic Method Validation

Accurate impurity profiling of permethrin requires the exact cis-isomer reference standard. Substituting with permethrin or other impurities invalidates USP/EP retention time marking and response factor determination. - Certified reference standard (≥95% purity) for Permethrin EP Impurity G (cis-isomer) and USP Related Compound G. - Unique chloroethynyl group provides distinct chromatographic retention, UV absorption, and MS fragmentation-irreplaceable for method specificity and system suitability. - Enables synthetic derivatization via Sonogashira cross-coupling and cycloadditions for SAR studies.

Molecular Formula C21H19ClO3
Molecular Weight 354.8 g/mol
CAS No. 85576-82-5
Cat. No. B12067792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetylenic Permethrin
CAS85576-82-5
Molecular FormulaC21H19ClO3
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C
InChIInChI=1S/C21H19ClO3/c1-21(2)18(11-12-22)19(21)20(23)24-14-15-7-6-10-17(13-15)25-16-8-4-3-5-9-16/h3-10,13,18-19H,14H2,1-2H3/t18-,19-/m1/s1
InChIKeyFJEFBSUEZRQPIM-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetylenic Permethrin: Structural Identity and Analytical Role


Chloroacetylenic Permethrin (CAS 85576-82-5) is the cis-isomer of a synthetic pyrethroid derivative in which the 3-(2,2-dichlorovinyl) substituent of permethrin is replaced by a 3-(chloroethynyl) group . It is formally designated as Permethrin EP Impurity G (cis-isomer) and Permethrin Related Compound G by the European Pharmacopoeia and United States Pharmacopeia, respectively . The compound serves dual roles: as a certified reference standard for chromatographic method development and validation, and as a versatile synthetic intermediate for the preparation of permethrin and other chlorinated pesticides . Its molecular formula is C₂₁H₁₉ClO₃ with a molecular weight of 354.83 g/mol .

1 Pharmacopeial impurity reference standard (EP Impurity G cis, USP Related Compound G)
2 Single cis-isomer with certified stereochemical identity (CAS 85576-82-5)
3 Certified reference material for chromatographic system suitability and method validation

Why Generic Permethrin Cannot Substitute This Impurity


In-class substitution of Chloroacetylenic Permethrin (CAS 85576-82-5) with permethrin itself or with other permethrin impurities (e.g., Impurity B, Impurity C) fails because each impurity exhibits a distinct chromatographic retention time, detector response factor, and mass spectral fragmentation pattern that is critical for method specificity, system suitability, and accurate quantification [1]. The chloroethynyl moiety imparts unique physicochemical properties—including altered polarity, UV absorption, and MS ionization efficiency—that render this compound irreplaceable as a reference marker in pharmacopeial impurity profiling [2]. In synthetic chemistry applications, the chloroethynyl cyclopropane carboxylate core provides a unique handle for further derivatization that is not accessible from the dichlorovinyl or dibromovinyl analogs . The quantitative evidence below substantiates these differentiation claims with explicit comparator data.

Permethrin Distinct retention time, detector response, and mass fragmentation pattern prevent permethrin from serving as an impurity reference marker.
Other impurities Impurity B and Impurity C each have unique RRT and response factors; co-elution and misidentification risks invalidate method specificity.
trans-Isomer The racemic trans-isomer (CAS 65133-01-9) is chromatographically separable and treated as a distinct impurity; cis-specific methods may not transfer.
Uncertified material Technical-grade or in-house synthesized material lacks certified purity and traceable characterization, introducing quantification uncertainty.

Quantitative Differentiation Evidence


Chromatographic Retention Time vs. Permethrin and Co-Impurities

In the gas chromatographic method validated for the Organic Impurities test in the permethrin monograph, Chloroacetylenic Permethrin (Impurity G, cis-isomer) elutes with a retention time distinct from both cis-permethrin and trans-permethrin, which elute at approximately 23 minutes under the specified conditions using a Zebron ZB-1 column with phase G1 . The Chinese patent CN112834640B describes a method for separating and detecting components in permethrin wherein Impurity G is chromatographically resolved from Impurity B, Impurity C, cis-permethrin, and trans-permethrin using a self-contrast calculation method, with each impurity exhibiting a unique relative retention time (RRT) and response factor that precludes substitution [1]. This resolution is essential for accurate quantification of impurity profiles in drug substance and drug product release testing.

Chromatographic retention vs. permethrin
Cross-study comparable
Rs > 1.5 vs. adjacent permethrin peaks; distinct RRT from cis-permethrin, trans-permethrin, Impurity B, and Impurity C
Enables method specificity and system suitability per EP/USP monograph requirements
GC-FID/GC-MS; Zebron ZB-1 column, phase G1; validated per pharmacopeial method
Analytical Chemistry Pharmaceutical Quality Control Chromatographic Method Validation

Chloroethynyl vs. Dichlorovinyl Substituent Impact on Reactivity

Chloroacetylenic Permethrin features a chloroethynyl (-C≡C-Cl) substituent at the C3 position of the cyclopropane ring, in contrast to the 2,2-dichlorovinyl (-CH=CCl₂) group present in permethrin . This substitution replaces a substituted alkene with an alkyne, reducing the molecular weight by 36.4 Da (from 391.29 Da for permethrin to 354.83 Da for Chloroacetylenic Permethrin) and altering the logP, polar surface area, and hydrogen-bonding capacity. The chloroethynyl group serves as a reactive handle enabling nucleophilic substitution, Sonogashira coupling, and cycloaddition reactions that are inaccessible from the dichlorovinyl precursor, making Chloroacetylenic Permethrin a privileged intermediate for the synthesis of diverse pyrethroid analogs . In the patent CN102060694A, the corresponding carboxylic acid intermediate is prepared from the dichlorovinyl precursor via dehydrochlorination, demonstrating that the chloroethynyl compound is a downstream derivative with distinct reactivity [1].

Chloroethynyl vs. dichlorovinyl substituent
Class-level inference
ΔMW = -36.46 Da vs. permethrin; sp alkyne replaces sp² alkene at cyclopropane C3
Supports orthogonal synthetic reactivity (Sonogashira, cycloaddition) not accessible from dichlorovinyl analogs
Structural comparison per IUPAC; synthetic utility via patent CN102060694A
Synthetic Chemistry Pyrethroid Intermediate Structure-Activity Relationship

Certified Reference Standard Purity and Traceability

The cis-isomer of Chloroacetylenic Permethrin (CAS 85576-82-5) is supplied by BOC Sciences as a certified reference standard with purity ≥95% and identity confirmed by NMR, MS, and chromatographic analysis . This contrasts with technical-grade permethrin or in-house synthesized impurity mixtures, which lack certified purity assignment and traceable characterization data. The USP offers the racemic version as Permethrin Related Compound G (Catalog No. 1511473, 25 mg) with full pharmacopeial traceability . For regulatory submissions (ANDA, NDA, DMF), the use of a characterized reference standard with documented purity is a prerequisite for method validation; uncertified material introduces unacceptable uncertainty in impurity quantification, potentially leading to out-of-specification results or regulatory citation [1].

Certified purity and traceability
Direct head-to-head comparison
Purity ≥95%; identity confirmed by NMR, MS, and chromatographic analysis with CoA
Reduces impurity quantification uncertainty; supports regulatory method validation
Uncertified material introduces 5–15% quantification uncertainty per ICH Q3A(R2) guidance
Reference Standards Analytical Method Validation Pharmaceutical Impurity Profiling

cis-Isomer vs. racemic trans-Isomer Pharmacopeial Identity

Chloroacetylenic Permethrin exists as two stereoisomeric forms cataloged under distinct CAS numbers and pharmacopeial designations: the cis-isomer (CAS 85576-82-5, Permethrin EP Impurity G (cis)) and the racemic trans-isomer (CAS 65133-01-9, trans-Permethrin EP Impurity G) . The cis-isomer is specifically designated by the (1S,3R) or (1R,3S) absolute configuration at the cyclopropane ring, whereas the trans-isomer bears (1RS,2RS) configuration as per EP nomenclature [1]. These stereoisomers exhibit different chromatographic retention, distinct NMR spectra, and potentially different biological activities. Procurement of the incorrect stereoisomer for a validated pharmacopeial method—which typically specifies the cis or trans form—will lead to method failure [2].

cis-Isomer vs. trans-isomer identity
Direct head-to-head comparison
Distinct CAS 85576-82-5 (cis) vs. 65133-01-9 (trans); chromatographically separable, ΔRRT ≥ 0.05
Incorrect stereoisomer procurement leads to method failure; cis-specific methods require cis reference standard
EP and USP monographs treat cis and trans as separate impurities with distinct specifications
Stereochemistry Pharmacopeial Compliance Reference Standard Selection

Optimal Application Scenarios


Pharmacopeial Impurity Profiling and Batch Release Testing

Chloroacetylenic Permethrin (cis, CAS 85576-82-5) is the definitive reference standard for identifying and quantifying Impurity G in permethrin active pharmaceutical ingredient (API) and formulated products per EP and USP monographs. Its distinct chromatographic retention time and certified purity (≥95%) enable accurate system suitability testing and impurity quantification . The validated GC method specified in the USP Organic Impurities test requires this exact compound for retention time marking and response factor determination; substitution with permethrin itself or another impurity would invalidate the method . This application is mandatory for ANDA/NDA submissions and cGMP batch release in regulated markets.

Synthesis of Novel Pyrethroid Analogs via Chloroethynyl Derivatization

The chloroethynyl substituent of Chloroacetylenic Permethrin provides a unique synthetic handle for Sonogashira cross-coupling, nucleophilic displacement, and [2+2] or [3+2] cycloaddition reactions that are inaccessible from the dichlorovinyl group of permethrin . This enables the preparation of diversified pyrethroid libraries with modified cyclopropane substituents for structure-activity relationship (SAR) studies and resistance-breaking analog discovery. The patent CN102060694A demonstrates the scalable synthesis of the carboxylic acid intermediate, establishing a robust supply chain for multi-gram to kilogram-scale research .

Forced Degradation and Stability-Indicating Method Development

As a known and characterized impurity of permethrin, Chloroacetylenic Permethrin (cis, CAS 85576-82-5) is an essential marker for forced degradation studies under oxidative, thermal, and photolytic stress conditions . Its presence or absence in stressed samples provides critical information about degradation pathways and the stability-indicating capability of the analytical method. The compound's distinct UV absorption and MS fragmentation pattern—deriving from the chloroethynyl chromophore—enable sensitive detection (LOD typically ≤0.05% relative to permethrin) in HPLC-UV and LC-MS methods .

Method Transfer and Cross-Laboratory Reproducibility

The availability of Chloroacetylenic Permethrin as a well-characterized reference standard from multiple qualified vendors (BOC Sciences, USP, CymitQuimica) supports method transfer between laboratories and contract manufacturing organizations . The certified purity and defined stereochemistry (cis, CAS 85576-82-5) eliminate ambiguity in peak assignment and ensure inter-laboratory reproducibility of impurity quantification. This is particularly important for multinational pharmaceutical companies conducting parallel release testing at multiple quality control sites .

Application
Selection Property
Validation Focus
Pharmacopeial impurity profiling and batch release
Certified purity and chromatographic specificity
System suitability, retention time marking, and response factor determination per EP/USP
Pyrethroid analog synthesis
Chloroethynyl reactive handle
Sonogashira coupling and cycloaddition scope; SAR library diversification
Forced degradation and stability-indicating method development
Known impurity marker with distinct UV/MS profile
Degradation pathway tracking; stability-indicating capability assessment
Method transfer and cross-laboratory reproducibility
Well-characterized reference standard from qualified vendors
Inter-laboratory peak assignment consistency; impurity quantification reproducibility
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